5-Methoxy-3-methylpentane-1-sulfonyl chloride
Overview
Description
5-Methoxy-3-methylpentane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO3S and a molecular weight of 214.71 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a pentane chain substituted with a methoxy group (-OCH3) and a methyl group (-CH3).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methylpentane-1-sulfonyl chloride typically involves the reaction of 5-Methoxy-3-methylpentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
5-Methoxy-3-methylpentane-1-sulfonic acid+Thionyl chloride→5-Methoxy-3-methylpentane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Hydrolysis: The reaction with water or aqueous bases such as sodium hydroxide leads to the formation of the sulfonic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonic acid: Formed by hydrolysis.
Scientific Research Applications
5-Methoxy-3-methylpentane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: The compound can be used to modify biomolecules such as proteins and peptides, facilitating the study of biological processes.
Material Science: It is employed in the preparation of functionalized materials with specific properties, such as enhanced solubility or reactivity.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methylpentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate linkages. These reactions are often utilized in the modification of biomolecules or the synthesis of complex organic structures.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Tosyl chloride (p-Toluenesulfonyl chloride): Contains a benzene ring, making it more aromatic and less flexible.
Trifluoromethanesulfonyl chloride: Contains trifluoromethyl group, making it more electron-withdrawing and reactive.
Uniqueness
5-Methoxy-3-methylpentane-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties
Properties
IUPAC Name |
5-methoxy-3-methylpentane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3S/c1-7(3-5-11-2)4-6-12(8,9)10/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAAIZYTPPPMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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